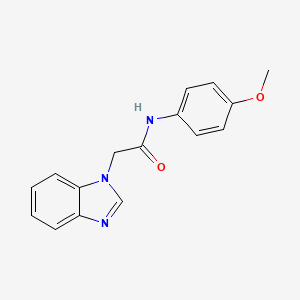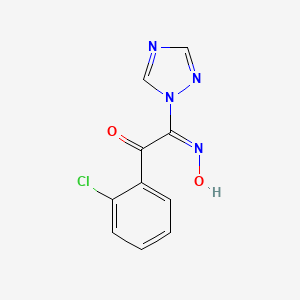![molecular formula C20H20Cl2N2O B5408605 {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5408605.png)
{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). This compound has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, T cells, and myeloid cells. SYK activation leads to downstream signaling events that regulate cell proliferation, survival, and differentiation. {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride inhibits SYK kinase activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to have immunomodulatory effects. In vitro studies have demonstrated that this compound inhibits B-cell receptor signaling and antibody production, as well as T-cell receptor signaling and cytokine production. In vivo studies have shown that this compound reduces the number of activated B cells and T cells in lymphoid tissues, suggesting that it may have potential as an immunosuppressive agent.
Advantages and Limitations for Lab Experiments
One advantage of {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride is its specificity for SYK kinase, which reduces the potential for off-target effects. Another advantage is its potent antitumor activity in preclinical models, which suggests that it may have potential as a cancer therapeutic. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans.
Future Directions
There are several potential future directions for research on {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans, as well as its potential as an immunomodulatory agent.
Synthesis Methods
The synthesis of {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride involves several steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-[(2-chlorobenzyl)oxy]benzaldehyde, which is obtained by reacting 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base. This intermediate is then coupled with 2-pyridinylmethylamine in the presence of a coupling agent to obtain the final product, this compound.
Scientific Research Applications
{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits SYK kinase activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors.
Properties
IUPAC Name |
1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-20-10-2-1-7-17(20)15-24-19-9-5-6-16(12-19)13-22-14-18-8-3-4-11-23-18;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGXGMCZVKBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=CC=N3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide](/img/structure/B5408524.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5408538.png)


![2-ethyl-7-(4-isopropylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408562.png)
![1'-{[3-(aminocarbonyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5408570.png)
![2-[2-(2-chloro-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5408585.png)
![N-(3-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5408592.png)
![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5408609.png)
![1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5408617.png)
![N-(2-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5408624.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(propyl)amino]methyl}piperidin-2-one](/img/structure/B5408627.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5408634.png)
